![molecular formula C16H20N4O3S B14163782 (5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione CAS No. 378757-16-5](/img/structure/B14163782.png)
(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that includes a pyrimidine ring, a methoxyphenyl group, and a dimethylaminoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione typically involves multiple steps, starting with the preparation of the pyrimidine ring. This can be achieved through a condensation reaction between a suitable aldehyde and a thiourea derivative. The methoxyphenyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the dimethylaminoethyl group through an alkylation reaction. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates. Additionally, purification methods such as recrystallization and chromatography would be employed to ensure the final product meets the required purity standards.
化学反应分析
Types of Reactions
(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
科学研究应用
(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties, such as improved conductivity or enhanced mechanical strength.
作用机制
The mechanism of action of (5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
相似化合物的比较
Similar Compounds
- (5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-hydroxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione
- (5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione
Uniqueness
The uniqueness of (5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. For example, the methoxy group may enhance its solubility and bioavailability, while the dimethylaminoethyl group may improve its binding affinity to certain molecular targets.
属性
CAS 编号 |
378757-16-5 |
|---|---|
分子式 |
C16H20N4O3S |
分子量 |
348.4 g/mol |
IUPAC 名称 |
5-[2-(dimethylamino)ethyliminomethyl]-6-hydroxy-1-(3-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H20N4O3S/c1-19(2)8-7-17-10-13-14(21)18-16(24)20(15(13)22)11-5-4-6-12(9-11)23-3/h4-6,9-10,22H,7-8H2,1-3H3,(H,18,21,24) |
InChI 键 |
AZPMJNQINONECH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN=CC1=C(N(C(=S)NC1=O)C2=CC(=CC=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


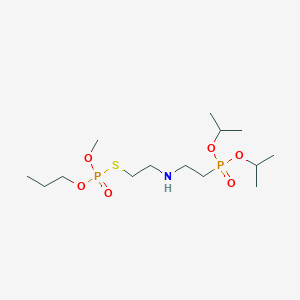
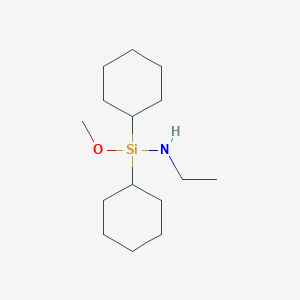
![N-(4,6,6-Trimethylbicyclo[3.1.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14163716.png)

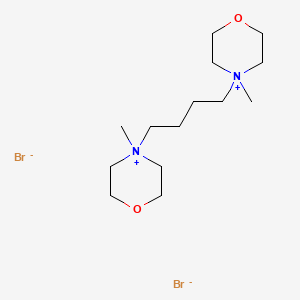
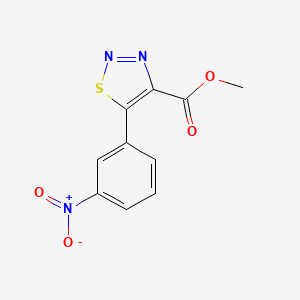

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide](/img/structure/B14163755.png)
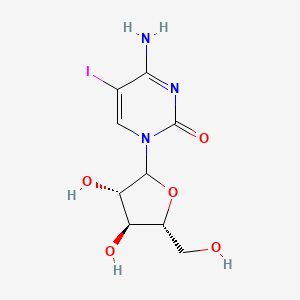
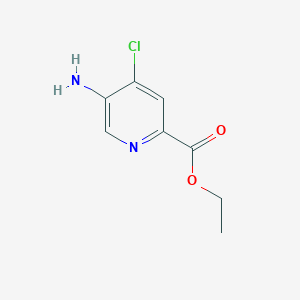
![2-[(4-Isopropyl-2,3-dihydro-1H-6-oxa-5,8,10-triaza-cyclopenta[c]fluoren-7-yl)-methyl-amino]-ethanol](/img/structure/B14163783.png)
![N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide](/img/structure/B14163792.png)
![12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14163800.png)
![6-[5-(4-tert-Butylphenyl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163803.png)
